
ERD-3111: A Technical Guide to a Next-
Generation Oral ERα PROTAC Degrader

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ERD-3111

Cat. No.: B15543644 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
ERD-3111 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC)

designed to induce the degradation of Estrogen Receptor Alpha (ERα).[1][2][3] As a critical

driver in the majority of breast cancers, ERα is a prime therapeutic target.[4][5][6][7][8][9][10]

ERD-3111 represents a significant advancement in the field of targeted protein degradation,

offering potential solutions to overcome resistance to existing endocrine therapies in ER-

positive (ER+) breast cancer.[5][6][8][9][10] This technical guide provides a comprehensive

overview of ERD-3111, including its mechanism of action, quantitative performance data, and

detailed experimental protocols.

Core Compound Details
ERD-3111 is a heterobifunctional molecule that simultaneously binds to ERα and the E3

ubiquitin ligase Cereblon (CRBN).[11] This binding facilitates the formation of a ternary

complex, leading to the ubiquitination and subsequent degradation of ERα by the proteasome.

A key innovation in ERD-3111 is its use of a novel and potent CRBN E3 ligase ligand, TX-16,

connected via a linker to a ligand that binds to ERα.[8]
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The mechanism of ERD-3111 is centered on hijacking the cell's natural protein disposal

machinery, the ubiquitin-proteasome system, to specifically eliminate ERα.[7] This event-driven

mechanism allows for catalytic degradation of the target protein, offering a more sustained and

potent effect compared to traditional occupancy-driven inhibitors.[12]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b15543644?utm_src=pdf-body
https://synapse-patsnap-com.libproxy1.nus.edu.sg/drug/8f8fec034bbb47a195af64532c913ed3
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Measuring_Estrogen_Receptor_Alpha_Degradation_by_Amcenestrant_using_Western_Blot.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15543644?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cancer Cell

ERD-3111

ERα-ERD-3111-CRBN
Ternary Complex

Binds

ERα (Target Protein)

Binds

CRBN (E3 Ligase)

Recruited

Polyubiquitinated ERα

Facilitates
Polyubiquitination

Ubiquitin

26S Proteasome

Recognition & Targeting

Degraded ERα
(Peptides)

Degradation

Click to download full resolution via product page

Mechanism of ERD-3111-mediated ERα degradation.
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Quantitative Data
ERD-3111 demonstrates potent degradation of ERα in preclinical models. The following tables

summarize the key quantitative data for ERD-3111.

In Vitro Degradation
Cell Line DC50 (nM) Dmax (%) Reference

MCF-7 0.5 >95 [2][3][13]

Pharmacokinetics
ERD-3111 exhibits high oral bioavailability in multiple species, a critical feature for its clinical

development.[5][6][7][8][9][10][12]

Species
Route of
Administration

Bioavailability (%) Reference

Mouse Oral High [5][6][7][8][9][10][12]

Rat Oral High [5][6][7][8][9][10][12]

Dog Oral High [5][6][7][8][9][10][12]

Detailed pharmacokinetic parameters such as Cmax, Tmax, half-life, and AUC can be found in

the supporting information of Chen Z, et al. J Med Chem. 2023.

In Vivo Efficacy
Oral administration of ERD-3111 has been shown to inhibit tumor growth effectively in

xenograft models.[1][2] This includes models with both wild-type ERα and clinically relevant

ESR1 mutations, which are a common cause of resistance to standard endocrine therapies.[1]

[2][5][7][8] In these studies, ERD-3111 led to tumor regression or complete tumor growth

inhibition.[5][7][8][12]
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The following are detailed protocols for key experiments used to characterize ERD-3111.

These are based on standard methodologies for evaluating PROTAC molecules.

Cell Culture and Treatment
Cell Lines: MCF-7 (ER+ human breast adenocarcinoma cell line) is a commonly used cell

line for in vitro studies.

Culture Conditions: Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1%

penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Treatment:

Prepare a stock solution of ERD-3111 in DMSO.

On the day of the experiment, dilute the stock solution to the desired concentrations in the

cell culture medium.

Replace the existing medium with the medium containing ERD-3111 or vehicle control

(DMSO).

Incubate the cells for the desired time points (e.g., 2, 4, 8, 16, 24 hours) to assess the

degradation kinetics.

Western Blotting for ERα Degradation
This protocol allows for the direct measurement of ERα protein levels following treatment with

ERD-3111.

Western Blot Workflow
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Experimental workflow for Western Blot analysis.
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Cell Lysis:

After treatment, wash cells twice with ice-cold PBS.

Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

Scrape the cells and collect the lysate in a pre-chilled microcentrifuge tube.

Incubate on ice for 30 minutes with occasional vortexing.

Centrifuge at ~14,000 x g for 15 minutes at 4°C.

Collect the supernatant containing the protein extract.

Protein Quantification:

Determine the protein concentration of each sample using a BCA protein assay kit

according to the manufacturer's instructions.

Sample Preparation:

Normalize the protein concentration for all samples.

Add 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

SDS-PAGE and Protein Transfer:

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

Perform electrophoresis to separate the proteins by size.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Immunoblotting:

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with a primary antibody specific for ERα overnight at 4°C.
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Wash the membrane three times with TBST.

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane three times with TBST.

Detection:

Apply an enhanced chemiluminescence (ECL) substrate.

Capture the signal using a chemiluminescence imaging system.

Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

Conclusion
ERD-3111 is a highly potent, orally bioavailable ERα PROTAC degrader with a promising

preclinical profile.[5][6][7][8][9][10][12] Its ability to effectively degrade both wild-type and

mutant forms of ERα suggests its potential as a valuable therapeutic agent for the treatment of

ER+ breast cancer, particularly in cases of acquired resistance to current therapies. The data

and protocols presented in this guide provide a solid foundation for researchers and drug

development professionals interested in further exploring the potential of ERD-3111 and the

broader field of targeted protein degradation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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